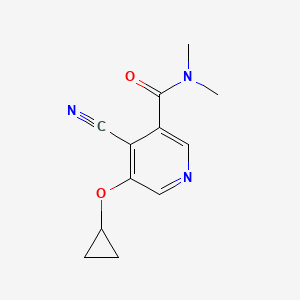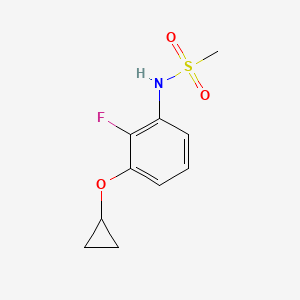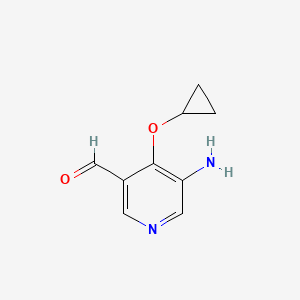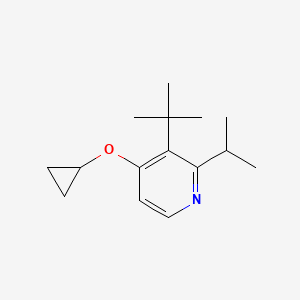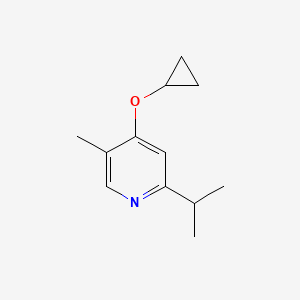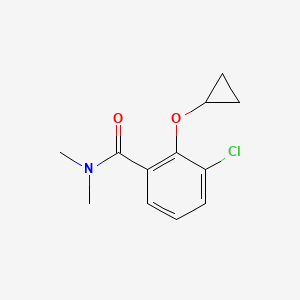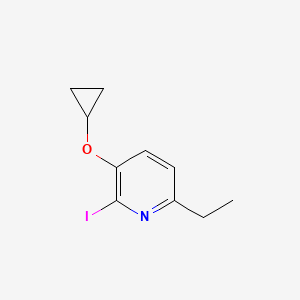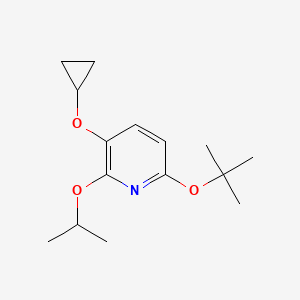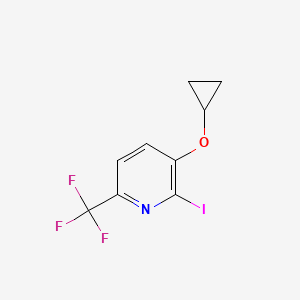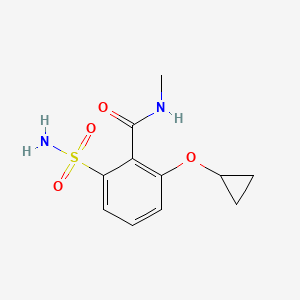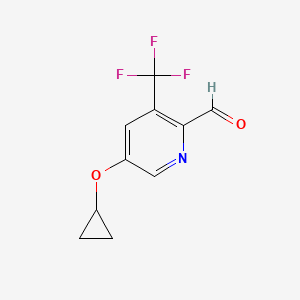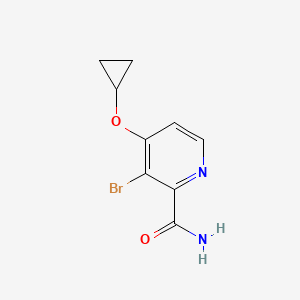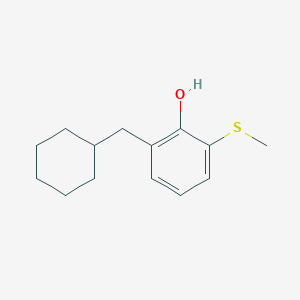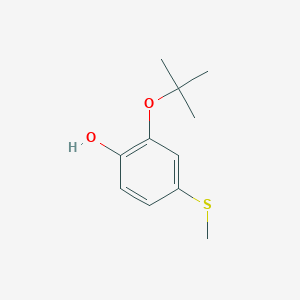
2-(Tert-butoxy)-4-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-4-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenolic hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-(methylsulfanyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to alkylation to introduce the tert-butoxy group.
Alkylation: The phenol derivative is reacted with tert-butyl bromide in the presence of a base such as potassium carbonate to form the tert-butoxy group.
Thioether Formation: The resulting intermediate is then treated with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for deprotection.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated phenol derivatives.
Deprotection: The corresponding phenol.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-4-(methylsulfanyl)phenol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-4-(methylsulfanyl)phenol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tert-butoxy)-4-(methylsulfanyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-(Tert-butoxy)-4-(methylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(Tert-butoxy)-4-(methylsulfanyl)phenol is unique due to the combination of its tert-butoxy, methylsulfanyl, and phenolic hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C11H16O2S |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10-7-8(14-4)5-6-9(10)12/h5-7,12H,1-4H3 |
InChI-Schlüssel |
LYJNVNXMVBFJKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


